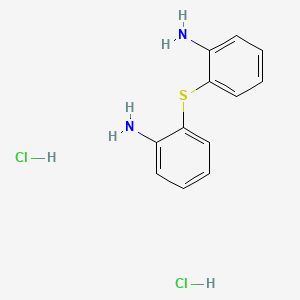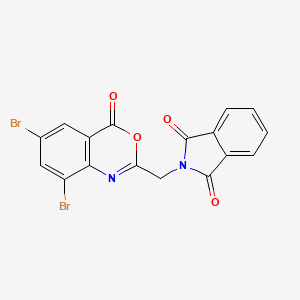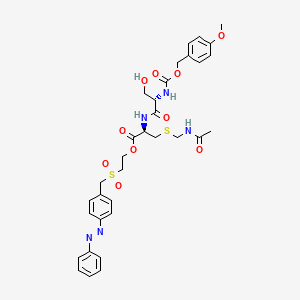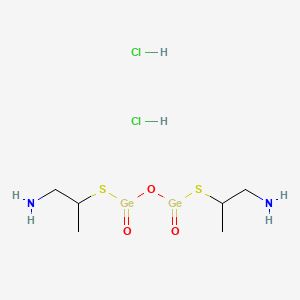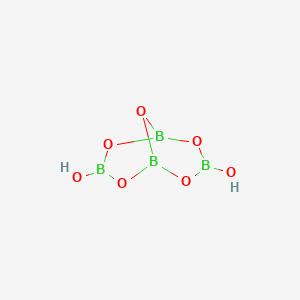
(-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of H-9/64, (-)- involves several synthetic routes and reaction conditions. One method includes performing a first allylic oxidation, followed by a protection reaction, a second allylic oxidation, a reduction reaction, an acid-catalyzed coupling reaction, a methylation reaction, and finally a deprotection reaction . These steps ensure the enantioselective preparation of the compound.
Chemical Reactions Analysis
H-9/64, (-)- undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Scientific Research Applications
H-9/64, (-)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of H-9/64, (-)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
H-9/64, (-)- can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
H-9/64, (-)- is unique due to its specific molecular structure and the particular synthetic routes used in its preparation, which confer distinct chemical and biological properties.
Properties
CAS No. |
106351-44-4 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(2S)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
ONXLHKFGTDDVLQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




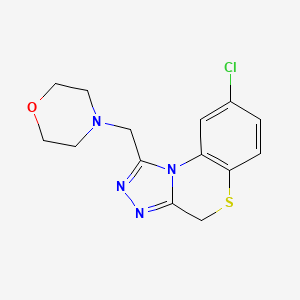
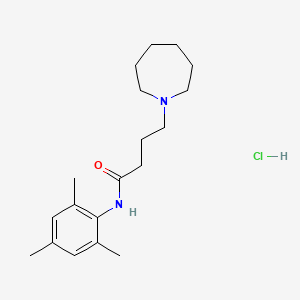
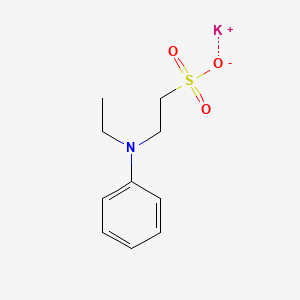
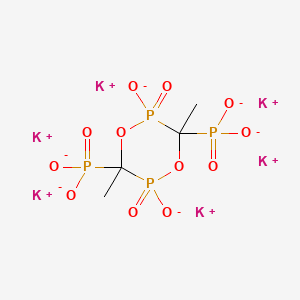
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
